molecular formula C23H24N2O4 B2973250 2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631868-23-0

2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2973250
CAS No.: 631868-23-0
M. Wt: 392.455
InChI Key: ANEKXUGDROWEOJ-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C26H34N2O4C_{26}H_{34}N_{2}O_{4}. Its structure includes a chromeno-pyrrole core which is known to exhibit various biological activities.

Anticancer Activity

Several studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, compounds with similar structural features have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Key Findings:

  • Inhibition of Farnesyltransferase: Some related compounds have been identified as potent inhibitors of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways. This inhibition can lead to reduced tumor growth in various cancer models .
  • Cell Line Studies: In vitro studies using human cancer cell lines demonstrated significant cytotoxicity associated with compounds structurally related to the target compound. For example, certain analogs showed IC50 values in the low micromolar range against breast and prostate cancer cell lines .

Neuroprotective Effects

The dimethylamino group in the compound may contribute to neuroprotective effects. Compounds with similar amine functionalities have been reported to enhance neurotransmitter release and provide protection against oxidative stress in neuronal cells.

Research Insights:

  • Neurotransmitter Release: Studies suggest that derivatives can modulate neurotransmitter systems, particularly increasing levels of serotonin and dopamine, which are vital for mood regulation .
  • Oxidative Stress Reduction: The antioxidant activity observed in some related compounds indicates potential neuroprotective mechanisms that could be beneficial in neurodegenerative diseases .

The biological activity of this compound may involve several mechanisms:

  • Signal Transduction Modulation: The compound may interfere with key signaling pathways such as MAPK and PI3K/Akt pathways that are crucial for cell survival and proliferation.
  • Interaction with DNA: Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication and transcription processes .

Study 1: Antitumor Activity in Animal Models

A recent study evaluated the antitumor effects of a closely related compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Neuroprotective Effects in vitro

In another study focusing on neuroprotection, neuronal cell cultures treated with the compound exhibited decreased markers of oxidative stress when exposed to neurotoxic agents. This suggests a protective role that warrants further investigation for potential therapeutic applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives?

The most efficient route involves a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This method achieves a 92% success rate across 240 experiments, with yields ranging from 43% to 86% (70%+ in >50% of cases). Reaction conditions include heating (15–120 min, depending on substituent electronic effects) and isolation via crystallization without chromatography .

Q. How is compound purity validated post-synthesis?

High-performance liquid chromatography (HPLC) is routinely used, with >95% purity reported for 223 synthesized derivatives. This method ensures minimal impurities and confirms structural integrity without requiring advanced chromatographic purification .

Q. What substituents are tolerated in the multicomponent synthesis?

Aryl aldehydes with methoxy, halogen, alkyl (methyl, ethyl, propyl), allyl, and benzyl groups are compatible. Primary amines with diverse alkyl/aryl groups and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates bearing methyl, chloro, or fluoro substituents are also tolerated, demonstrating broad substrate flexibility .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction kinetics and yields?

Aldehydes with electron-donating groups (e.g., methoxy) require extended heating (up to 2 hours) due to slower cyclization, while electron-withdrawing groups (e.g., halogens) accelerate the reaction (15–20 min). Steric hindrance from bulky amines reduces yields but can be mitigated by optimizing stoichiometry (1.1 eq. amines for phenolic aldehydes) .

Q. What strategies improve scalability while maintaining yield and purity?

Isolation via solvent-assisted crystallization (e.g., 2-propanol) bypasses chromatography, enabling gram-scale synthesis. Mild conditions (room temperature to 80°C) and aqueous workup further enhance practicality for academic labs .

Q. How can computational methods streamline reaction optimization for novel derivatives?

Quantum chemical calculations (e.g., reaction path searches) and machine learning models analyze substituent effects on transition states, predicting optimal conditions. This reduces trial-and-error experimentation, as demonstrated in reaction design frameworks like ICReDD’s computational-experimental feedback loop .

Q. What biological screening approaches are suitable for evaluating antiviral potential?

In vitro assays measuring TRIF pathway activation (e.g., luciferase reporter systems) can identify agonists. Dose-dependent studies (e.g., 3–7 eq. hydrazine hydrate) validate activity, while structural analogs (e.g., fluorophenyl derivatives) explore structure-activity relationships (SAR) .

Q. How to resolve contradictory yield data in structurally similar derivatives?

Systematic analysis of substituent electronic profiles (Hammett constants) and steric parameters (Taft indices) clarifies discrepancies. For example, electron-rich aldehydes may require longer reaction times despite similar steric bulk, as observed in donor/acceptor group comparisons .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-24(2)12-7-13-25-20(15-8-6-9-16(14-15)28-3)19-21(26)17-10-4-5-11-18(17)29-22(19)23(25)27/h4-6,8-11,14,20H,7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEKXUGDROWEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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